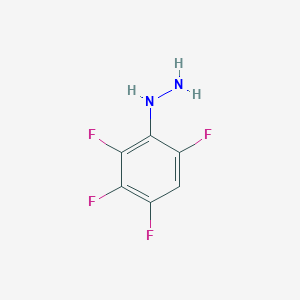

2,3,4,6-Tetrafluorophenylhydrazine

Description

Significance of Fluorine Substitution in Arylhydrazine Scaffolds

The introduction of fluorine atoms onto an arylhydrazine ring imparts significant changes to the molecule's physicochemical properties. Fluorine's high electronegativity and small size can alter the acidity, basicity, lipophilicity, and metabolic stability of the parent compound. nih.govnih.gov In the context of arylhydrazines, fluorine substitution can enhance the electrophilicity of the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions. nih.govresearchgate.net Furthermore, the presence of fluorine can impact the conformational preferences and binding interactions of resulting products with biological targets, a crucial consideration in drug design. nih.govresearchgate.net The substitution of fluorine for a hydroxyl group is of particular interest as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both accept and donate hydrogen bonds. nih.gov

Overview of Arylhydrazine Reactivity in Synthetic Paradigms

Arylhydrazines are exceptionally versatile intermediates in organic chemistry. nih.gov They are widely employed in the synthesis of various biologically active heterocyclic systems, including indoles (via the Fischer indole (B1671886) synthesis), pyrazoles, indazoles, and triazoles. nih.govacs.org Beyond their role in cyclization reactions, arylhydrazines have gained prominence as arylating agents in cross-coupling reactions. nih.gov Their ability to generate aryl radicals under mild conditions makes them attractive for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov A key advantage of using arylhydrazines in these transformations is the generation of nitrogen gas and water as the only byproducts, positioning them as environmentally benign reagents. nih.gov

Academic Context and Research Trajectory of 2,3,5,6-Tetrafluorophenylhydrazine (B1581781)

The research surrounding 2,3,5,6-tetrafluorophenylhydrazine has been driven by the pursuit of novel fluorinated compounds with specific electronic and biological properties. This particular isomer, with its symmetrical fluorine substitution pattern, offers a unique platform for studying the effects of polyfluorination on the reactivity of the hydrazine (B178648) moiety and the aromatic ring. While detailed research findings specifically on 2,3,4,6-tetrafluorophenylhydrazine are not as extensively documented in readily available literature as its 2,3,5,6-tetrafluoro isomer, the existing data on related polyfluorinated phenylhydrazines provides a valuable framework for understanding its potential applications. labcompare.comcymitquimica.comchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com The academic interest lies in its utility as a precursor for synthesizing highly fluorinated heterocyclic compounds and as a tool for creating complex molecular architectures.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and its handling and storage.

Synthesis and Spectroscopic Characterization

The synthesis of polyfluorinated phenylhydrazines typically involves the nucleophilic aromatic substitution of a highly fluorinated benzene (B151609) derivative with hydrazine. Spectroscopic methods are then employed for structural confirmation. While a specific synthesis for this compound is not detailed in the provided search results, the general approach is well-established.

Spectroscopic data for related compounds, such as those derived from the reaction of pentafluoropyridine (B1199360), highlight the use of 1H, 13C, and 19F NMR spectroscopy, alongside mass spectrometry, for comprehensive characterization. nih.govresearchgate.net For instance, in the characterization of 2-(perfluoropyridin-4-yl)malononitrile, 1H NMR showed a singlet at δ 7.79 ppm, while 19F NMR revealed multiplets at -83.5, -84.4, -135.4, and -139.4 ppm. nih.gov

Crystallographic and Thermal Properties

Crystallographic data provides precise information about the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound was not found, studies on related fluorinated compounds often utilize X-ray crystallography to determine bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

The thermal properties of a compound, such as its melting point, are crucial for its purification and handling. The melting point of 2,3,5,6-tetrafluorophenylhydrazine is reported to be in the range of 91-93 °C. chemicalbook.comchemicalbook.com

Solubility and Acidity/Basicity

The solubility of a compound in various solvents dictates the choice of reaction media. The high fluorine content in this compound is expected to influence its solubility, likely favoring less polar organic solvents.

The acidity or basicity of a molecule is quantified by its pKa value. The predicted pKa for 2,3,5,6-tetrafluorophenylhydrazine is approximately 4.01. chemicalbook.comchemicalbook.com This value reflects the electron-withdrawing effect of the four fluorine atoms, which reduces the basicity of the hydrazine nitrogen atoms.

Reactivity and Synthetic Applications of this compound

The reactivity of this compound is characterized by the interplay between the nucleophilic hydrazine moiety and the electron-deficient tetrafluorophenyl ring.

Cyclization Reactions

Arylhydrazines are renowned for their participation in cyclization reactions to form a wide variety of heterocyclic compounds. nih.govacs.orgrsc.org For instance, they can react with diketene (B1670635) to form 1-aryl-5-methyl-3-pyrazolones. acs.org The tetrafluorophenyl group in this compound would be expected to influence the reactivity and regioselectivity of such cyclizations.

Derivatization and Functionalization

The derivatization of arylhydrazines is a common strategy to introduce new functional groups and build molecular complexity. nih.gov For example, 3-nitrophenylhydrazine (B1228671) has been used as a derivatizing agent for the sensitive detection of various metabolites in biological samples. nih.gov The hydrazine moiety of this compound can be expected to undergo similar reactions, such as acylation and alkylation, to yield a range of functionalized derivatives. organic-chemistry.org

Role in Organometallic Chemistry and Catalysis

While specific examples involving this compound in organometallic chemistry were not found, arylhydrazines, in general, can serve as ligands for metal centers or as precursors to organometallic reagents. The electron-withdrawing nature of the tetrafluorophenyl group could modulate the electronic properties of a metal complex, potentially influencing its catalytic activity.

Structure

3D Structure

Properties

CAS No. |

80025-73-6 |

|---|---|

Molecular Formula |

C6H4F4N2 |

Molecular Weight |

180.10 g/mol |

IUPAC Name |

(2,3,4,6-tetrafluorophenyl)hydrazine |

InChI |

InChI=1S/C6H4F4N2/c7-2-1-3(8)6(12-11)5(10)4(2)9/h1,12H,11H2 |

InChI Key |

JZXKQHRPXKKDDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)NN)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,5,6 Tetrafluorophenylhydrazine and Its Derivatives

Preparation of 2,3,5,6-Tetrafluorophenylhydrazine (B1581781) Precursors

The synthesis of highly functionalized fluorinated compounds begins with the strategic preparation of their core structures. Accessing precursors to 2,3,5,6-tetrafluorophenylhydrazine involves established and innovative routes for creating fluorinated aromatic hydrazine (B178648) cores and functionalizing polyfluoroaromatic substrates.

Routes to Fluorinated Aromatic Hydrazine Core Structures

The synthesis of arylhydrazines is a fundamental transformation in organic chemistry, with several established methods. nih.gov Classical approaches include the diazotization of anilines followed by reduction, and the direct nucleophilic substitution of activated aryl halides with hydrazine. nih.gov The latter pathway, particularly relevant for fluorinated systems, often requires high temperatures, which can lead to the formation of impurities. nih.gov

More contemporary methods focus on metal-catalyzed cross-coupling reactions, which offer higher yields and selectivity under milder conditions. nih.gov For instance, palladium-catalyzed coupling of aryl halides with hydrazine hydrate (B1144303) has been effective, though the cost and potential for heavy metal contamination remain concerns. nih.gov A significant advancement involves the use of earth-abundant, inexpensive metals like iron. An iron-catalyzed C-N cross-coupling protocol has been developed for the selective synthesis of aromatic hydrazines from p-nitro-aromatic fluorides and hydrazine hydrate, proceeding efficiently at low temperatures. nih.gov This method highlights a move towards more sustainable and cost-effective synthetic strategies.

Functionalization Strategies for Polyfluoroaromatic Substrates

Polyfluoroaromatic compounds, such as pentafluorobenzene (B134492) and its derivatives, are key starting materials for these syntheses. Their high reactivity towards nucleophiles allows for the introduction of various functional groups through nucleophilic aromatic substitution (SNAr). nih.gov The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring for attack, typically at the para position. nih.gov

One functionalization strategy involves the reaction of a polyfluoroarene with a suitable nucleophile in the presence of a base. For example, phenothiazine (B1677639) can react with pentafluorobenzonitrile (B1630612) or octafluorotoluene (B1221213) in the presence of a mild base like potassium phosphate (B84403) or potassium carbonate to achieve a highly selective para-substitution. nih.gov This transition-metal-free approach provides direct access to functionalized polyfluoroarenes. nih.gov

Another important strategy is the activation of a functional group to facilitate its reaction with a polyfluoroaromatic substrate. For instance, the synthesis of a precursor for the PET imaging prosthetic group, [¹⁸F]FPyTFP, involves the activation of 6-chloronicotinic acid with dicyclohexylcarbodiimide (B1669883) (DCC) and subsequent reaction with 2,3,5,6-tetrafluorophenol. This demonstrates how a polyfluorinated phenol (B47542) can be incorporated into a more complex structure, a strategy that can be adapted for other polyfluoroaromatic systems.

Direct Synthesis and Derivatization Approaches Involving 2,3,5,6-Tetrafluorophenylhydrazine

Once the necessary precursors are obtained, or by using commercially available starting materials, 2,3,5,6-tetrafluorophenylhydrazine can be synthesized directly and used as a key intermediate for a variety of derivatives.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) Reactions

The most direct and common method for synthesizing 2,3,5,6-tetrafluorophenylhydrazine is the nucleophilic aromatic substitution (SNAr) reaction on pentafluorobenzene. Polyfluoroarenes are highly susceptible to nucleophilic attack due to the strong inductive electron-withdrawing effect of the fluorine atoms, which lowers the electron density of the aromatic core. nih.gov

The reaction involves the attack of a nucleophile, in this case, hydrazine hydrate, on the pentafluorobenzene ring. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The substitution occurs with high regioselectivity, predominantly at the C-4 (para) position relative to the hydrogen atom on the pentafluorobenzene ring (or on hexafluorobenzene). This selectivity is driven by the superior ability of the para fluorine to stabilize the negative charge of the intermediate through resonance.

The reaction is typically performed in a suitable solvent such as ethanol (B145695) or acetonitrile, often with a base to neutralize the hydrofluoric acid byproduct. The conditions can be modulated to control the reaction rate and selectivity. This method provides a reliable, transition-metal-free route to 2,3,5,6-tetrafluorophenylhydrazine. nih.gov

Table 1: Representative SNAr Reaction for 2,3,5,6-Tetrafluorophenylhydrazine Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Pentafluorobenzene | Hydrazine Hydrate | Ethanol | Reflux | 2,3,5,6-Tetrafluorophenylhydrazine |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,3,5,6 Tetrafluorophenylhydrazine

Fundamental Reaction Pathways

The presence of multiple fluorine atoms on the phenyl ring renders it highly electron-deficient, which profoundly influences the compound's reactivity. This electron deficiency activates the ring towards nucleophilic attack while simultaneously modulating the nucleophilicity and basicity of the hydrazine (B178648) group.

Nucleophilic Attack and Displacement Mechanisms, Including ortho-Fluorine Displacement

Polyfluoroaromatic compounds are susceptible to nucleophilic aromatic substitution (SNAr), a pathway that is generally favored by the presence of strong electron-withdrawing groups. masterorganicchemistry.comnih.gov In contrast to electrophilic aromatic substitution common for standard benzene (B151609) rings, the SNAr mechanism involves the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govchemistrysteps.com

For polyfluorinated systems like 2,3,4,6-tetrafluorophenylhydrazine, the fluorine atoms themselves act as leaving groups. The reaction is accelerated by the powerful inductive effect of the fluorine atoms, which stabilizes the negative charge of the intermediate. masterorganicchemistry.com The regioselectivity of nucleophilic attack on polyfluoroarenes is well-documented. In systems like pentafluoropyridine (B1199360) and octafluorotoluene (B1221213), nucleophilic attack preferentially occurs at the para-position, and to a lesser extent, the ortho-position. nih.govnih.govnih.gov This preference is attributed to the ability of these positions to effectively stabilize the intermediate negative charge through resonance.

In the case of this compound, the hydrazine moiety (-NHNH₂) is an activating group for electrophilic substitution but its influence on SNAr is complex. However, the overwhelming electron-withdrawing effect of the four fluorine atoms dominates, making the entire ring susceptible to nucleophilic attack. Displacement of a fluorine atom ortho to the hydrazine group (at the C-6 position) is a plausible outcome when the compound is treated with strong nucleophiles. For instance, studies on the related 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) show that nucleophiles like hydroxide (B78521) and ammonia (B1221849) attack the position ortho to the nitrogen in the ring (the 2-position), demonstrating that substitution adjacent to a heteroatom-containing group is a viable pathway. rsc.org The exact site of substitution on this compound would depend on the specific nucleophile and reaction conditions.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic compounds. wikipedia.org The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgorganic-chemistry.orgfu-berlin.de

Phenylhydrazones, which are readily formed by the condensation of phenylhydrazines with aldehydes or ketones, can serve as precursors to 1,3-dipoles. For example, N-arylhydrazones can react with nitroolefins in what is mechanistically described as a stepwise cycloaddition to yield highly substituted pyrazoles. organic-chemistry.org While a concerted 1,3-dipolar cycloaddition is one possible pathway, studies suggest that many of these reactions proceed via an initial nucleophilic (Michael) addition of the hydrazone to the electron-deficient olefin, followed by intramolecular cyclization and elimination. organic-chemistry.org

For this compound, its derived hydrazones are expected to be potent reactants in such cycloadditions. The electron-deficient tetrafluorophenyl group would enhance the nucleophilicity of the β-nitrogen of the hydrazone, facilitating the initial attack on electron-poor dipolarophiles. The reaction of these fluorinated hydrazones with dipolarophiles like nitroolefins or activated alkynes would be expected to produce highly functionalized, fluorine-containing pyrazole (B372694) or pyrazoline derivatives. youtube.comnih.gov The strong electronic effects of the fluorinated ring would play a crucial role in controlling the regioselectivity of the cycloaddition. organic-chemistry.org

Condensation and Rearrangement Mechanisms (e.g., Fischer Indole (B1671886) Synthesis Variants)

One of the most important reactions of arylhydrazines is the Fischer indole synthesis. byjus.comnumberanalytics.com This reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone to produce an indole. wikipedia.orgyoutube.com The mechanism begins with the condensation of the arylhydrazine with a ketone or aldehyde to form the corresponding arylhydrazone. This is followed by tautomerization to an ene-hydrazine intermediate. The key step is a byjus.combyjus.com-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia to form the aromatic indole ring. byjus.comwikipedia.org

This compound is a competent substrate for the Fischer indole synthesis, leading to the formation of polyfluorinated indoles. These fluorinated indoles are valuable building blocks in medicinal chemistry and materials science. The strong electron-withdrawing properties of the tetrafluorophenyl ring influence several aspects of the reaction:

Hydrazone Formation: The nucleophilicity of the hydrazine is reduced, which may require slightly harsher conditions for the initial condensation with the carbonyl compound.

byjus.combyjus.com-Sigmatropic Rearrangement: The electronic nature of the aromatic ring affects the energetics of the rearrangement step.

Regioselectivity: When unsymmetrical ketones are used, two isomeric indole products can be formed. The fluorine substituents can exert significant steric and electronic control over which regioisomer is favored. byjus.comnih.gov

The table below summarizes representative examples of polyfluorinated indoles synthesized via the Fischer indole synthesis using fluorinated phenylhydrazines.

| Arylhydrazine | Carbonyl Partner | Resulting Indole Core | Typical Catalyst |

|---|---|---|---|

| This compound | Cyclohexanone | 5,6,7,9-Tetrafluoro-1,2,3,4-tetrahydrocarbazole | Polyphosphoric Acid (PPA) |

| This compound | Acetone | 4,5,7-Trifluoro-2-methylindole | ZnCl₂ or H₂SO₄ |

| Pentafluorophenylhydrazine | Ethyl pyruvate | Ethyl 4,5,6,7-Tetrafluoroindole-2-carboxylate | H₂SO₄ |

Stereochemical Aspects of Reactions Involving Fluorinated Arylhydrazines

The stereochemical outcome of reactions involving this compound and its derivatives is heavily influenced by the fluorine substituents. These atoms exert both steric and electronic effects that can dictate the regioselectivity and diastereoselectivity of a reaction.

In the Fischer indole synthesis, the use of an unsymmetrical ketone with a fluorinated arylhydrazine can lead to two different regioisomeric indoles. The preferred site of cyclization is determined by the relative stability of the two possible ene-hydrazine intermediates and the transition states leading to them. The fluorine atoms, particularly the bulky one at the C-6 position, can sterically hinder cyclization at the C-5 position, thereby favoring the formation of one regioisomer over the other. nih.gov

In [3+2] cycloaddition reactions, the stereochemistry of the newly formed five-membered ring is also under the influence of the fluorinated ring. In concerted cycloadditions, the stereochemistry of the dipolarophile is retained in the product. wikipedia.orgorganic-chemistry.org For stepwise mechanisms, the stereochemical outcome is determined by the rotational barriers and relative stabilities of the intermediates formed after the initial nucleophilic attack. The bulky and electron-withdrawing nature of the 2,3,4,6-tetrafluorophenyl group can create a facial bias, directing the approach of the dipolarophile and leading to high diastereoselectivity in the final product.

Kinetic and Thermodynamic Considerations in Fluorinated Hydrazine Reactivity

The interplay between kinetic and thermodynamic control is crucial in determining the final product distribution in many reactions of polyfluorinated compounds. rsc.org A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products, while it is under thermodynamic control when the product ratio reflects the relative stabilities of the products at equilibrium. nih.gov

Nucleophilic Aromatic Substitution: In SNAr reactions, the initial attack of the nucleophile is typically the rate-determining step. The position of attack that leads to the most stable Meisenheimer intermediate (i.e., the one with the lowest activation energy) will be favored under kinetic control. For polyfluoroarenes, this is often the para-position. nih.govnih.gov However, if the substitution is reversible, prolonged reaction times or higher temperatures can allow the system to equilibrate, favoring the most thermodynamically stable isomer, which may not be the kinetic product. rsc.org

Fischer Indole Synthesis: The regioselectivity of the Fischer indole synthesis can also be subject to kinetic versus thermodynamic control. The use of different acid catalysts (e.g., Brønsted vs. Lewis acids) and varying temperatures can influence the product ratio when unsymmetrical ketones are used. byjus.comnih.gov One ene-hydrazine intermediate may form faster (kinetic control), while the other may be more stable (thermodynamic control). Adjusting reaction conditions can thus be used to selectively target a desired regioisomer.

Computational studies, often employing Density Functional Theory (DFT), are valuable tools for dissecting these factors. By calculating the energies of intermediates and transition states, researchers can predict whether a reaction is likely to be governed by kinetic or thermodynamic factors. researchgate.netnih.govchemrxiv.org For fluorinated systems, these calculations must account for the strong electronic perturbations caused by the fluorine atoms. nih.gov

Influence of Fluorine Substitution Pattern on Reactivity and Selectivity

The specific arrangement of fluorine atoms on the phenyl ring has a profound impact on the reactivity and selectivity of the hydrazine. The 2,3,4,6-substitution pattern of the title compound results in a unique electronic and steric environment compared to other isomers, such as 2,3,5,6-tetrafluorophenylhydrazine (B1581781) or pentafluorophenylhydrazine.

The key differences arise from:

Electronic Asymmetry: Unlike the more symmetric 2,3,5,6-isomer, the 2,3,4,6-pattern creates a more polarized ring. The presence of a hydrogen atom at the C-5 position breaks the symmetry, leading to more differentiated reactivity at the various carbon centers.

Steric Hindrance: The fluorine atom at C-6 provides significant steric bulk adjacent to the hydrazine group. This can influence the conformation of the hydrazine and its derivatives and sterically direct incoming reagents in reactions like SNAr or the Fischer indole synthesis. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2,3,5,6 Tetrafluorophenylhydrazine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR for Proton Environment Analysis

In the ¹H NMR spectrum of 2,3,4,6-Tetrafluorophenylhydrazine, signals corresponding to the protons of the hydrazine (B178648) group (-NHNH₂) and the aromatic proton would be expected. The chemical shifts of the N-H protons can be broad and their position is dependent on solvent, concentration, and temperature, typically appearing in a wide range from 3 to 8 ppm. libretexts.orgchemistrysteps.com The single aromatic proton (H-5) would likely appear in the aromatic region (6.5-8.0 ppm), shifted by the electronic effects of the adjacent fluorine atoms. oregonstate.edu Its multiplicity would be a complex multiplet due to coupling with the neighboring fluorine atoms (F-4 and F-6).

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Ar-H | 6.5 - 8.0 | Multiplet (due to H-F coupling) |

| -NH- | Variable (e.g., 3-5) | Broad Singlet |

| -NH₂ | Variable (e.g., 3-5) | Broad Singlet |

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. udel.edu For this compound, six distinct signals for the aromatic carbons are anticipated, as they are in different chemical environments. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants, which can be a key feature for assignment. mdpi.com The chemical shifts of these carbons are significantly influenced by the high electronegativity of fluorine, generally appearing in the downfield region of the aromatic spectrum (130-160 ppm). bhu.ac.in The carbon atom attached to the hydrazine group (C-1) would also have a distinct chemical shift.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling |

|---|---|---|

| C-1 | ~120-140 | Yes |

| C-2 | ~140-160 | Large ¹JCF |

| C-3 | ~140-160 | Large ¹JCF |

| C-4 | ~140-160 | Large ¹JCF |

| C-5 | ~100-120 | Yes |

| C-6 | ~140-160 | Large ¹JCF |

¹⁹F NMR for Fluorine Environment and Connectivity

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.il In this compound, four distinct signals are expected for the four fluorine atoms, as they are in unique chemical environments. The chemical shifts would be influenced by their position on the aromatic ring and the presence of the hydrazine substituent. ucsb.edu The spectra would display complex splitting patterns due to F-F and F-H couplings. For instance, F-2 would couple with F-3, F-4, and F-6, and F-3 would couple with F-2 and F-4. Nuclear Overhauser Effect (NOE) measurements could provide through-space correlation information, helping to confirm the spatial arrangement of the fluorine atoms relative to the protons.

Expected ¹⁹F NMR Data for this compound

| Fluorine | Expected Chemical Shift (ppm) | Expected Coupling |

|---|---|---|

| F-2 | -130 to -150 | Multiplet (F-F coupling) |

| F-3 | -150 to -170 | Multiplet (F-F coupling) |

| F-4 | -140 to -160 | Multiplet (F-F, F-H coupling) |

| F-6 | -130 to -150 | Multiplet (F-F, F-H coupling) |

Two-Dimensional NMR Techniques for Atom Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, although in this specific molecule with only one aromatic proton, its utility for the aromatic system is limited. It could, however, confirm the presence of the -NHNH₂ group if the exchange rate is slow enough to observe coupling.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signal to the C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (2-3 bonds). It would show correlations between the aromatic proton and adjacent carbons (C-4, C-6, and C-1), and between the N-H protons and C-1, providing unambiguous assignment of the carbon skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (hydrazine) | Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C-H (aromatic) | Stretch | 3000 - 3100 | Weak-Medium |

| C=C (aromatic) | Stretch | 1500 - 1600 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-F | Stretch | 1100 - 1400 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydrazine group or parts of it, as well as the loss of fluorine atoms or HF. libretexts.orgyoutube.com Cleavage of the N-N bond is a common fragmentation pathway for hydrazines. nih.gov

Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - NH₂]⁺ | Loss of amino group |

| [M - N₂H₃]⁺ | Loss of hydrazinyl radical |

| [C₆HF₄]⁺ | Tetrafluorophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a compound promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation (alternating single and multiple bonds).

For aromatic compounds like phenylhydrazine (B124118) and its derivatives, characteristic π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions are expected. The substitution of hydrogen atoms with fluorine on the phenyl ring, as in this compound, would be anticipated to influence the energies of these transitions. The strong electron-withdrawing nature of fluorine atoms can affect the electron density of the aromatic ring and the hydrazine moiety, thereby shifting the absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. However, without experimental or calculated spectra, a precise description and data table for this compound remain speculative.

X-ray Crystallography for Solid-State Structural Determination

For this compound, X-ray crystallographic analysis would reveal the planarity of the tetrafluorophenyl ring, the geometry of the hydrazine group, and the torsion angles between the aromatic ring and the -NHNH2 substituent. Furthermore, it would elucidate the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydrazine protons and nitrogen lone pairs, and potential π-π stacking interactions between the aromatic rings. Such data is crucial for understanding the compound's physical properties and its interactions in a solid-state context. The analysis of adducts of this compound would provide further insight into its interactive capabilities. Unfortunately, no crystallographic data for this compound or its adducts are currently available in the public domain.

No Publicly Available Research Found for Theoretical and Computational Investigations of this compound

Following a comprehensive search of scientific databases and scholarly publications, no specific theoretical or computational studies detailing the electronic structure, spectroscopic properties, or other requested analyses for the chemical compound This compound could be located.

The inquiry requested a detailed article based on a specific outline, including in-depth research findings and data tables on topics such as Density Functional Theory (DFT) calculations, HOMO-LUMO energy gap analysis, molecular orbital distribution, and computational spectroscopy (NMR, vibrational, and electronic spectra).

Despite extensive searches using targeted keywords for this specific molecule, the necessary primary research literature to construct the requested article does not appear to be available in the public domain. The generation of a scientifically accurate and detailed article as per the user's instructions is therefore not possible without existing foundational research on this compound.

General information on the methodologies listed in the outline, such as DFT and computational spectroscopy, is widely available. However, applying these concepts and generating specific data for this compound would require original research and is beyond the scope of this service.

Should research on the theoretical and computational aspects of this compound be published in the future, a detailed article could then be generated. At present, the lack of specific data prevents the fulfillment of this request.

Theoretical and Computational Investigations of 2,3,5,6 Tetrafluorophenylhydrazine

Reaction Pathway Analysis and Transition State Modeling

No specific computational studies on the reaction mechanisms involving 2,3,4,6-Tetrafluorophenylhydrazine were found in the public domain. Research in this area would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to map the potential energy surface of a given reaction. This would allow for the identification of reactants, products, intermediates, and transition states. The calculation of activation energies would provide crucial insights into the kinetics and feasibility of various reaction pathways. For instance, in reactions such as N-alkylation, acylation, or condensation to form hydrazones, computational analysis could elucidate the step-by-step mechanism and the energy barriers associated with each step. Such data is currently not available for this specific compound.

There are no published molecular dynamics (MD) simulations that specifically investigate the reactivity of This compound . MD simulations are powerful tools for studying the dynamic behavior of molecules in various environments, such as in solution or at interfaces. For this compound, MD simulations could provide insights into its conformational flexibility, solvation effects on reactivity, and the dynamics of its interactions with other molecules or biological targets. The absence of such studies means that our understanding of the time-dependent behavior and reactivity of this molecule at a molecular level is limited.

Structure-Reactivity Relationships from Computational Data

Due to the lack of computational data, no specific structure-reactivity relationships for This compound have been established through computational methods. Structure-activity and structure-reactivity relationship (SAR) studies are crucial in medicinal chemistry and materials science for the rational design of new molecules with desired properties. nih.govfrontiersin.orgresearchgate.netnih.govnoaa.gov For This compound , computational SAR studies could correlate its structural features (e.g., the position of the fluorine atoms) with its reactivity in various chemical transformations or its biological activity. This would typically involve calculating various molecular descriptors for a series of related compounds and correlating them with experimental data.

Theoretical Descriptors for Electronic Effects (e.g., Hammett Constants based on Electrostatic Potential at Nucleus)

Specific theoretical descriptors for the electronic effects of the 2,3,4,6-tetrafluorophenyl group attached to a hydrazine (B178648) moiety have not been reported. The Hammett equation is a well-established tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. scispace.comdalalinstitute.comwikipedia.orgyoutube.com While Hammett constants (σ) are available for a wide range of substituents, specific values for the 2,3,4,6-tetrafluorophenyl group, especially in the context of a hydrazine substituent, are not listed in common databases.

Modern computational methods allow for the calculation of theoretical descriptors that can serve as alternatives to or provide deeper insight than empirical Hammett constants. For example, the electrostatic potential at the nucleus can be used to derive theoretical parameters that correlate well with experimental reactivity data. Such calculations would be valuable for predicting the reactivity of This compound but have not been performed or published to date.

Advanced Applications in Materials Science and Specialized Organic Synthesis

Role in the Synthesis of Optoelectronic Materials

While direct and extensive research on the application of 2,3,4,6-Tetrafluorophenylhydrazine in optoelectronic materials is an emerging field, its potential lies in its ability to serve as a precursor for highly fluorinated heterocyclic compounds. The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthesis of fluorinated indoles, a class of heterocycles known for their optoelectronic properties, can be achieved through the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.comjk-sci.comnih.govorganic-chemistry.org This reaction utilizes a phenylhydrazine (B124118) derivative, such as this compound, which reacts with a ketone or aldehyde under acidic conditions to form the corresponding indole. The resulting tetrafluorinated indole derivatives are expected to exhibit altered photophysical and electronic characteristics compared to their non-fluorinated counterparts, making them promising candidates for investigation in novel optoelectronic devices.

Building Block for Complex Fluorinated Heterocyclic Architectures

The reactivity of the hydrazine (B178648) moiety in this compound makes it a versatile starting material for the synthesis of a variety of complex fluorinated heterocyclic architectures. These structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

One key reaction is the cyclocondensation with 1,3-dicarbonyl compounds to form fluorinated pyrazoles. researchgate.netresearchgate.net The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. The specific regioisomer formed can be influenced by the reaction conditions and the nature of the dicarbonyl compound. The resulting polyfluorinated pyrazoles are valuable scaffolds for further chemical modification.

Another important application is in the Fischer indole synthesis, a classic and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.comjk-sci.comnih.govorganic-chemistry.org By reacting this compound with various ketones and aldehydes, a diverse range of 4,5,6,7-tetrafluoroindoles can be synthesized. nih.govnih.gov These highly fluorinated indoles serve as key intermediates in the synthesis of more complex polyheterocyclic systems. nih.gov

The general synthetic utility of this compound is highlighted in the following table, which summarizes its role in forming key fluorinated heterocyclic cores.

| Reactant | Reaction Type | Product Heterocycle | Significance |

| Ketones/Aldehydes | Fischer Indole Synthesis | Indole | Precursors for optoelectronic materials and complex natural products. wikipedia.orgnih.gov |

| 1,3-Dicarbonyl Compounds | Cyclocondensation | Pyrazole | Important scaffolds in medicinal and materials chemistry. researchgate.netnih.gov |

Precursor for Carbon Nanotube Patterned Films

The functionalization of carbon nanotubes (CNTs) is crucial for their application in electronics and materials science, as it allows for the tuning of their properties and their integration into larger device structures. nih.govpsu.edu Aryl groups, in particular, have been used to modify the surface of CNTs, enhancing their solubility and processability. mdpi.com

Emerging Research Directions and Future Perspectives in 2,3,5,6 Tetrafluorophenylhydrazine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of 2,3,5,6-tetrafluorophenylhydrazine (B1581781) and its derivatives often begins with highly fluorinated precursors. A common method involves the nucleophilic substitution of a halogen atom from a penta-substituted benzene (B151609) ring. For instance, the reaction of pentafluorochlorobenzene with hydrazine (B178648) hydrate (B1144303) in a solvent like dioxane can produce 4-chloro-2,3,5,6-tetrafluorophenylhydrazine. google.com This highlights a foundational approach to accessing the tetrafluorophenylhydrazine scaffold.

Future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes. This includes the exploration of transition-metal-catalyzed cross-coupling reactions and flow chemistry processes. The goal is to improve yields, reduce reaction times, and minimize the formation of byproducts, thereby making these valuable intermediates more accessible for broader applications.

Exploration of Unconventional Reactivity Pathways and Catalytic Roles

The reactivity of 2,3,5,6-tetrafluorophenylhydrazine is dominated by the interplay between the electron-withdrawing fluorine atoms and the nucleophilic hydrazine moiety. This unique electronic arrangement opens avenues for unconventional reaction pathways. A significant area of exploration is the cyclization of its derivatives to form novel heterocyclic systems. cdnsciencepub.com

One study investigated the cyclization of N-acetyl-N'-(2,3,5,6-tetrafluorophenyl)-N-thiobenzoylhydrazine. Two potential mechanisms were considered: a direct nucleophilic displacement of an ortho-fluorine atom (Path A) and a more complex Smiles-type rearrangement (Path B). cdnsciencepub.com Through detailed Nuclear Overhauser Effect (n.O.e.) and ¹⁹F NMR studies, researchers were able to confirm that the reaction proceeds via the direct displacement pathway (Path A), leading to the formation of 4-acetyl-2-phenyl-5,6,8-trifluoro-4H-1,3,4-benzothiadiazine. cdnsciencepub.com This work not only provided a route to new trifluorinated benzothiadiazines but also demonstrated a powerful method for elucidating complex reaction mechanisms in polyfluoroaromatic chemistry. cdnsciencepub.com

The hydrazine moiety also allows these molecules to act as precursors for other valuable chemical entities. For example, 2,3,5,6-tetrafluorophenylhydrazine derivatives can be converted to 1,2,4,5-tetrafluorobenzene, a key monomer for specialty polymers. google.com The future exploration of the catalytic roles of metal complexes derived from these hydrazines or their derivatives remains a promising, yet underexplored, field.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides indispensable tools for understanding and predicting the behavior of fluorinated molecules. While dedicated computational studies on 2,3,5,6-tetrafluorophenylhydrazine are nascent, the principles are well-established. Methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals (HOMO-LUMO), electrostatic potential, and reaction energetics. nih.gov

For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that reflects a molecule's chemical reactivity and polarizability. nih.gov A smaller gap generally implies higher reactivity. nih.gov In the context of 2,3,5,6-tetrafluorophenylhydrazine derivatives, computational models can predict the most likely sites for nucleophilic or electrophilic attack, guide the design of new reactions, and explain experimentally observed regioselectivity. cdnsciencepub.comnih.gov The use of computational analysis to interpret NMR data, as seen in the cyclization studies, is a prime example of how theoretical calculations can support experimental findings. cdnsciencepub.com Future work will likely involve more sophisticated modeling to design novel materials with tailored electronic and physical properties.

Integration in Supramolecular Chemistry and Advanced Nanomaterials

The integration of highly fluorinated building blocks into supramolecular assemblies and nanomaterials is a burgeoning field of research. The strong dipole moments and potential for non-covalent interactions (such as hydrogen and halogen bonding) make polyfluoroaromatic compounds like 2,3,5,6-tetrafluorophenylhydrazine attractive candidates for creating structured materials.

While specific examples incorporating 2,3,5,6-tetrafluorophenylhydrazine are not yet widely reported, the principles established with other fluorinated molecules suggest significant potential. The fluorine atoms can participate in unique F···H or F···F contacts, directing the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. The hydrazine group provides a versatile handle for derivatization, allowing the molecule to be tethered to polymers, surfaces, or other functional units. This could lead to the development of novel liquid crystals, gels, or sensor materials. This remains a frontier area where the unique properties of 2,3,5,6-tetrafluorophenylhydrazine could be harnessed for advanced material design.

Synergistic Experimental and Theoretical Research Approaches

The most profound advances in understanding and utilizing complex molecules like 2,3,5,6-tetrafluorophenylhydrazine come from a synergistic combination of experimental and theoretical methods. The aforementioned study on the cyclization of its derivatives serves as an excellent case study. cdnsciencepub.com

In this research, experimental synthesis and purification provided the target molecules. cdnsciencepub.com Subsequently, advanced spectroscopic techniques, specifically ¹⁹F NMR and Nuclear Overhauser Effect measurements, were employed to probe the precise spatial relationships between atoms in the final product. cdnsciencepub.com These experimental data were then used to distinguish between two plausible theoretical reaction pathways. The observation of a large n.O.e. between certain fluorine and hydrogen atoms was consistent only with the structure predicted by the direct substitution mechanism, definitively ruling out the alternative rearrangement pathway. cdnsciencepub.com This powerful combination of synthesis, spectroscopy, and mechanistic analysis allows for a deep, predictive understanding of the molecule's chemical behavior, paving the way for its rational application in more complex systems.

Interactive Data Table: ¹⁹F NMR and n.O.e. Data for Benzothiadiazine Derivative (2a) cdnsciencepub.com

| Nucleus | Chemical Shift (ppm) | n.O.e. when Irradiating N-H | n.O.e. when Irradiating C7-H |

| F (ortho to S) | - | Large | Unaffected |

| F (para to S) | - | Unaffected | Large |

| F (ortho to N) | - | Unaffected | Large |

| Note: This table summarizes the qualitative findings from the study to illustrate the synergistic approach. Specific chemical shift values are context-dependent. |

Q & A

Q. What are the standard synthetic routes for preparing 2,3,4,6-tetrafluorophenylhydrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting a fluorinated aniline precursor (e.g., 2,3,4,6-tetrafluoroaniline) with hydrazine hydrate under reflux in an inert solvent like ethanol or tetrahydrofuran. Reaction optimization includes:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Stoichiometry : Use a 1:1.2 molar ratio of aniline to hydrazine hydrate to ensure complete conversion .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns and hydrazine group presence. chemical shifts typically range from -110 to -150 ppm for aromatic fluorines .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 219.05) and fragmentation patterns .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks in crystalline form .

Q. How can researchers mitigate hazards during handling and storage of fluorinated phenylhydrazines?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic vapors .

- Storage : Store in airtight, amber glass containers at 2–8°C under nitrogen to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine substituents activate the phenyl ring for nucleophilic substitution. For example:

- Suzuki-Miyaura Coupling : Use Pd(PPh) catalyst and aryl boronic acids in DMF/HO at 100°C. The para-fluorine position exhibits higher reactivity due to reduced steric hindrance .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants and optimize catalyst loading (typically 5 mol%) .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Rapid degradation occurs via hydrazine protonation and subsequent hydrolysis. Stabilize with buffers (e.g., acetate, pH 4–6) .

- Oxidative Conditions : Exposure to HO or KMnO yields azobenzene derivatives. Control oxidation by limiting reagent equivalents (≤1.5 eq.) .

- Basic Conditions (pH > 10) : Decomposition via dehydrofluorination; avoid prolonged exposure to NaOH/KOH .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated phenylhydrazine derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate solvent purity (e.g., anhydrous ethanol vs. technical grade) and moisture levels using Karl Fischer titration .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimeric hydrazobenzenes) and adjust reaction time/temperature accordingly .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict regioselectivity and optimize substituent effects .

Q. How does this compound interact with biomolecules like enzymes or DNA?

- Methodological Answer :

- Protein Adduct Formation : Incubate with bovine serum albumin (BSA) in PBS (pH 7.4) at 37°C. Analyze adducts via MALDI-TOF MS; fluorinated hydrazines show covalent binding to lysine residues .

- DNA Interaction Studies : Use UV-Vis spectroscopy to monitor hypochromicity shifts at 260 nm, indicating intercalation or groove binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.